2,4,5-trimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2,4,5-trimethyl-substituted benzene ring linked via a phenyl group to a pyridazine moiety substituted at the 6-position with a morpholine ring.
Properties
IUPAC Name |
2,4,5-trimethyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-16-14-18(3)22(15-17(16)2)31(28,29)26-20-6-4-19(5-7-20)21-8-9-23(25-24-21)27-10-12-30-13-11-27/h4-9,14-15,26H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWENNHYFVANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. One common method involves the sulfonation of 2,4,5-trimethylbenzene followed by the introduction of the pyridazinyl group through a coupling reaction. The morpholine moiety is then introduced via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide or pyridazinyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzene ring or the pyridazinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzene sulfonamides.
Scientific Research Applications
2,4,5-trimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridazinyl and morpholine moieties may interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their molecular characteristics, and substituent variations.
Key Findings from Structural Comparisons:
Substituent Effects on Solubility :
- The morpholin-4-yl group (as in the target compound and G620-0601) improves aqueous solubility compared to pyrrolidin-1-yl or 4-methylpiperidin-1-yl analogs due to its oxygen-containing ring .
- The butoxy group (G620-0599) introduces steric bulk, which may reduce solubility but enhance membrane permeability .
Methyl vs. Methoxy Substitutions :
- The 4-methoxy-2,5-dimethyl analog () shows higher polarity than the target compound’s trimethylbenzene group, which could influence pharmacokinetic profiles .
Synthetic Yields and Feasibility :
- Morpholine-containing compounds (e.g., G620-0601) are synthesized with moderate-to-high yields (e.g., 82.5% in for a triazine analog), suggesting robust synthetic routes for the target compound .
Biological Activity
2,4,5-trimethyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes a sulfonamide group, morpholine, and pyridazine rings, which are known for their interactions with various biological targets.
Chemical Structure
The IUPAC name for this compound is this compound. Its molecular formula is with a molecular weight of approximately 426.54 g/mol. The compound's structure allows for multiple modes of interaction with biological systems, particularly through its sulfonamide moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on proteins, while the morpholine and pyridazine rings enhance binding affinity and specificity. This interaction can modulate various biochemical pathways leading to therapeutic effects.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Properties : Preliminary research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies have demonstrated IC50 values in the micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines, indicating potent antitumor activity.
- Mechanisms of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in inflammatory diseases.
- Kinase Inhibition : The structural features of the compound suggest it may act as a kinase inhibitor. Studies indicate that it could inhibit key kinases involved in cancer progression and inflammatory responses.
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | A549 | 15 | Induced apoptosis via caspase activation |
| Study B | MCF7 | 12 | Inhibited proliferation significantly |
| Study C | Jurkat (T-cell) | 20 | Reduced inflammatory cytokine levels |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
